

Technical Guide: Methyl Maleurate Solubility & Stability Profiling

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Compound of Interest

Compound Name: *Methyl maleurate*

CAS No.: 105-63-5

Cat. No.: B094408

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Version: 1.0 | Status: Controlled Document Audience: Pharmaceutical Scientists, Pre-formulation Engineers, Analytical Chemists

Executive Summary & Chemical Identity

Methyl maleurate (Methyl

-carbamoylmaleamate) represents a unique structural class combining an acylurea moiety with an

-unsaturated ester. This dual functionality presents specific stability challenges—notably hydrolysis, cyclization, and geometric isomerization—that must be quantified early in development.

This guide outlines a self-validating workflow to establish the solubility and stability profile of **Methyl maleurate**, ensuring data integrity for regulatory filing or process optimization.

Physicochemical Profile

Property	Value / Description	Notes
Systematic Name	Methyl (2Z)-4- [(aminocarbonyl)amino]-4-oxo- 2-butenolate	Z-isomer is the stable form derived from maleic anhydride. [1]
CAS Number	105-63-5	
Molecular Formula		MW: 172.14 g/mol
Structural Motif	Maleimide precursor / Acylurea	Contains labile ester and imide-like NH acidic proton.
Predicted pKa	~8.5 (Imide-like NH)	Deprotonation facilitates hydrolysis or cyclization.
Predicted LogP	0.2 – 0.5	Low lipophilicity; likely soluble in polar organic solvents.
UV Max ()	~210–220 nm	transition of conjugated system.

Degradation Mechanistics & Pathway Analysis

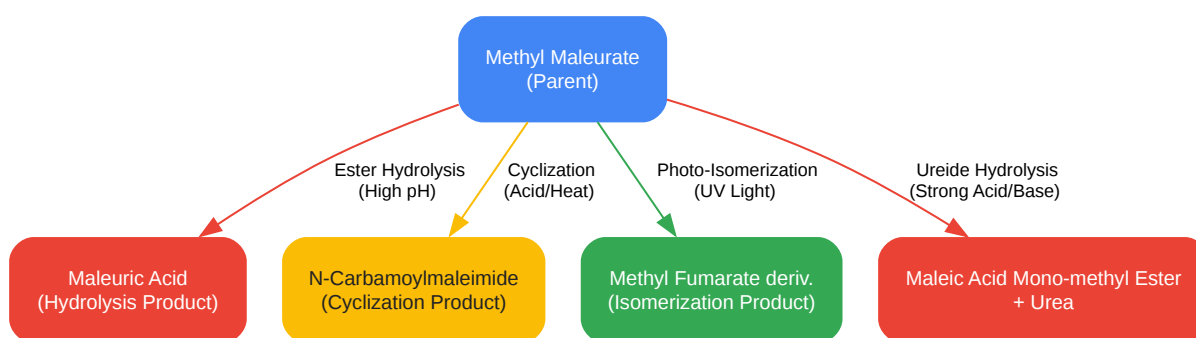
Before initiating wet-lab experiments, one must understand the theoretical degradation pathways to select appropriate analytical methods. **Methyl maleurate** is susceptible to three primary stress vectors:

- Hydrolysis (pH-dependent):
 - Ester Hydrolysis: Cleavage of the methyl group yields Maleuric Acid.
 - Ureide Hydrolysis: Cleavage of the amide bond yields Maleic Acid Mono-methyl Ester and Urea.
- Cyclization (Dehydration):
 - Under acidic conditions or thermal stress, the acyclic ureide can cyclize to form -Carbamoylmaleimide.

- Isomerization (Photolytic):
 - The cis (Maleurate) double bond can isomerize to the trans (Fumarate) form upon UV exposure.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for **Methyl maleurate**.



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Figure 1: Predicted degradation pathways including hydrolysis, cyclization, and photo-isomerization.

Solubility Profiling Protocols

Objective: Determine thermodynamic solubility to define the "workable concentration range" for formulation and bioassays.

Experimental Design (Shake-Flask Method)

Principle: Saturation equilibrium followed by phase separation and quantitative analysis.

Reagents:

- Buffer Systems: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).
- Organic Solvents: Methanol, Acetonitrile, DMSO, Octanol (for LogP determination).

Protocol Steps:

- Preparation: Add excess **Methyl maleurate** solid (~50 mg) to 2 mL of each solvent in borosilicate glass vials.
- Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.22 µm PVDF filters (ensure filter compatibility).
 - Critical Check: Verify solid is still present after 24h. If fully dissolved, add more solid and repeat.
- Analysis: Dilute supernatant with Mobile Phase and analyze via HPLC-UV (Method defined in Section 5).
- Calculation:

Data Reporting Template

Solvent/Medium	pH	Solubility (mg/mL)	Final pH (Post-saturation)	Observations
0.1 N HCl	1.2	[TBD]	[Measure]	Check for hydrolysis (Maleic acid peak)
Phosphate Buffer	6.8	[TBD]	[Measure]	Potential rapid hydrolysis
Water	~6.0	[TBD]	[Measure]	
DMSO	-	> 100 (Est.)	-	Recommended Stock Solvent
Methanol	-	High	-	

Stability Studies: Stress Testing

Objective: Identify degradation products and determine shelf-life kinetics (

).

Forced Degradation Protocol

This protocol applies stress conditions exceeding normal storage to force degradation within a short timeframe (24–72 hours).

Stress Condition	Procedure	Mechanistic Target
Acid Hydrolysis	Dissolve in 0.1N HCl; Heat at 60°C for 4–24h.	Promotes cyclization to maleimide & ester cleavage.
Base Hydrolysis	Dissolve in 0.1N NaOH; RT for 1–4h.	Rapid ester/amide hydrolysis. Caution: Polymerization.
Oxidation	3% ; RT for 24h.	Double bond epoxidation (less likely) or amide oxidation.
Thermal	Solid state at 80°C; 7 days.	Dimerization/Polymerization.
Photolytic	1.2 million lux-hours (ICH Q1B).	Z to E isomerization.

Kinetic Study Workflow (pH Rate Profile)

To determine the pH of maximum stability (

):

- Prepare 100 µg/mL solutions in buffers ranging from pH 1.2 to 10.0.
- Incubate at constant temperature (e.g., 40°C).
- Sample at

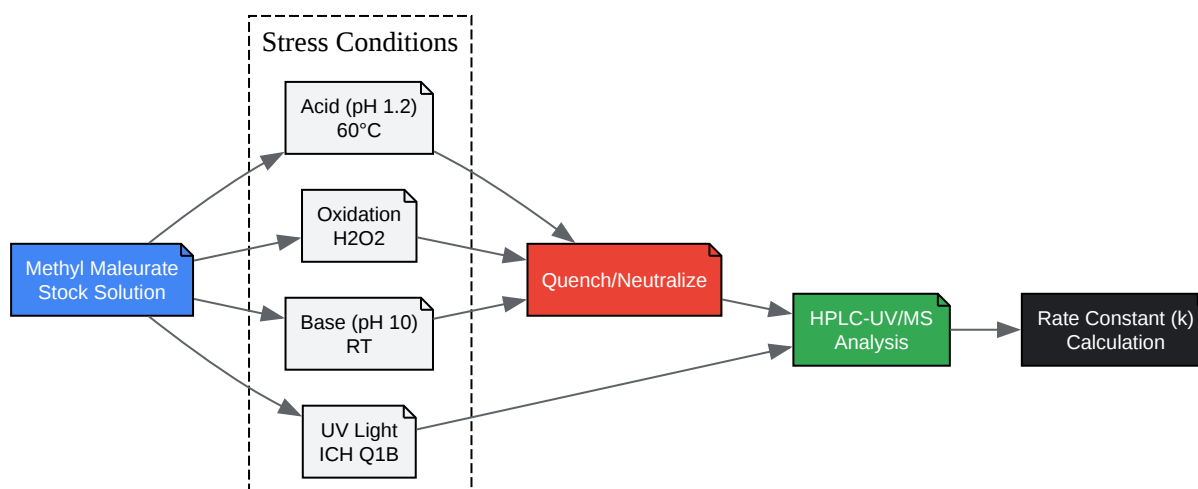
hours.
- Quench samples (e.g., neutralize base samples with acid) immediately to stop reaction.

- Plot

vs. Time to determine pseudo-first-order rate constants (

).

Visualization: Experimental Workflow



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Figure 2: Step-by-step workflow for forced degradation and kinetic analysis.

Analytical Methodology (HPLC-UV)

Trustworthiness: This method is designed to separate the parent (**Methyl maleurate**) from its polar hydrolysis products (Maleuric acid) and non-polar degradation products.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress carboxylic acid ionization of degradants).
- Mobile Phase B: Acetonitrile.[2]

- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar degradants like Maleuric acid)
 - 2-10 min: 5%
60% B
 - 10-12 min: 60% B
 - 12.1 min: 5% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 215 nm (primary) and 254 nm.
- Injection Volume: 10 µL.
- System Suitability: Resolution (
) > 2.0 between **Methyl maleurate** and Maleuric acid.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355030, **Methyl maleurate**. Retrieved from [[Link](#)]
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Sources

- [1. GSRS \[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
- [2. EP0928820A2 - Wet adhesion promoter - Google Patents \[patents.google.com\]](#)
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